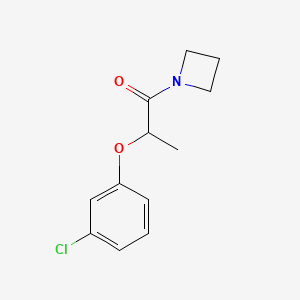![molecular formula C13H12F2N2O2 B7515527 N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7515527.png)
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide, also known as DFE-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFE-1 is a small molecule that belongs to the oxazole class of compounds and is known for its anti-inflammatory and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. It is also believed to reduce the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation.
Biochemical and Physiological Effects
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which can help in the treatment of inflammatory diseases. N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide has also been shown to reduce the activation of microglia, which can help in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one of the limitations of using N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide is its limited stability, which can make it difficult to store and transport.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide. One direction is to study its potential therapeutic applications in other inflammatory and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further research can be done to improve the stability of N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide, which can make it more suitable for use in clinical settings.
Conclusion
In conclusion, N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide is a novel compound that has shown promising results in the treatment of inflammatory and neurodegenerative diseases. Its anti-inflammatory and neuroprotective properties make it a potential candidate for the development of new therapies. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-difluorobenzylamine with 3-methyl-4-nitro-5-isoxazolecarboxylic acid in the presence of a catalyst to form N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory properties that can help in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide has also been studied for its neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Eigenschaften
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-7-5-12(19-17-7)13(18)16-8(2)10-4-3-9(14)6-11(10)15/h3-6,8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZIACMOVRDMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC(C)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)

![2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)

![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)
![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)
